Furo[2,3-b]pyridin-6-ylmethanol
Description
Furo[2,3-b]pyridin-6-ylmethanol is a fused heterocyclic compound comprising a pyridine ring fused with a furan moiety at the 2,3-positions and a hydroxymethyl (-CH2OH) substituent at the 6-position.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-6-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-7-2-1-6-3-4-11-8(6)9-7/h1-4,10H,5H2 |
InChI Key |
RTGOITCWCQDPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CO2)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The most common approach to synthesize this compound involves:
Cyclization of substituted pyridine derivatives: Starting from halogenated or nitrile-substituted pyridines, nucleophilic aromatic substitution (S_NAr) reactions with hydroxyacetate derivatives lead to cyclization forming the furopyridine ring system.
Functional group transformation: Introduction of the hydroxymethyl group at the 6-position is typically achieved by reduction or substitution reactions on appropriate intermediates.
One representative method starts with 2,5-dichloronicotinic acid or its esters, which undergo esterification followed by nucleophilic substitution with hydroxyacetate derivatives to yield the furo[2,3-b]pyridine core. Subsequent hydrolysis and decarboxylation steps afford the desired hydroxymethyl-substituted product.
Optimized Multi-Step Synthesis
A detailed, optimized four-step synthesis was reported by Morita and Shiotani and further refined for scalability and yield improvements:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification of 2,5-dichloronicotinic acid to ethyl or tert-butyl ester | Acid catalysis with ethanol or tert-butanol | 90–92 |
| 2 | Nucleophilic aromatic substitution and intramolecular cyclization with hydroxyacetate (ethyl or tert-butyl) | Sodium hydride or sodium ethoxide in THF or ethanol, 60–100 °C | 70–85 |
| 3 | Hydrolysis and decarboxylation of ester intermediate to carboxylic acid or hydroxymethyl derivative | Base hydrolysis (LiOH, NaOH) or acid cleavage (TFA), reflux conditions | 46–63 |
| 4 | Functional group modification (e.g., conversion of hydroxy to triflate for further coupling) | Triflation reagents under mild conditions | Variable |
This route is amenable to gram-scale synthesis with only one step requiring chromatographic purification, facilitating scale-up for research and industrial applications.
Reaction Condition Optimization
Hydrolysis and decarboxylation steps are critical and often challenging. Experimental data indicate:
| Entry | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3 eq. KOH, EtOH, 100 °C, 20 min; then 3 M HCl, 100 °C, 20 min | 0 | No conversion, starting material recovered |
| 2 | 10 eq. LiOH, THF/H2O, 60 °C, 16 h; then 3 M HCl, 100 °C, 1 h | 46 | Moderate yield |
| 3 | 6 M HCl, dioxane (1:2), 100 °C, 6 h | 57 | Improved yield under acidic conditions |
| 4 | KOSiMe3, THF, 60 °C, 16 h; then 4 M HCl, 100 °C, 1 h | 63 | Best yield among tested conditions |
Switching from potassium hydroxide to lithium hydroxide or acidic conditions improves the hydrolysis-decarboxylation efficiency. Use of tert-butyl esters cleaved by trifluoroacetic acid (TFA) offers an alternative route with potentially higher yields and cleaner reactions.
Alternative Synthetic Approaches
Other synthetic strategies include:
Intramolecular Diels-Alder reactions followed by oxidation to form the furopyridine core.
Palladium-catalyzed one-pot syntheses , such as Sonogashira coupling followed by Wacker-type heteroannulations, to assemble the furopyridine ring.
Pyridine N-oxide mediated syntheses yielding substituted furo[2,3-b]pyridines.
These methods provide versatility in functional group placement and substitution patterns but may require more complex conditions or catalysts.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Nucleophilic aromatic substitution + cyclization | 2,5-Dichloronicotinic acid/ester + hydroxyacetate | S_NAr, intramolecular cyclization, hydrolysis/decarboxylation | NaH or NaOEt, THF/EtOH, reflux; LiOH or acid hydrolysis | 46–63% (hydrolysis step) | Scalable, minimal purification |
| Intramolecular Diels-Alder + oxidation | Triazine + alkyne | Cycloaddition, DDQ oxidation | Heating, oxidant | Moderate | More complex setup |
| Pd-catalyzed one-pot (Sonogashira + Wacker) | Halopyridines + alkynes | Pd-catalysis, heteroannulation | Pd catalyst, base, solvents | Variable | Enables diverse substitution |
| Pyridine N-oxide route | Pyridine N-oxides | Cyclization, substitution | Various | Variable | Access to 2,3-substituted furopyridines |
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield furo[2,3-b]pyridine-6-carbaldehyde or furo[2,3-b]pyridine-6-carboxylic acid .
Scientific Research Applications
Furo[2,3-b]pyridin-6-ylmethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents due to its ability to disrupt key cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Furo[2,3-b]pyridin-6-ylmethanol involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between Furo[2,3-b]pyridin-6-ylmethanol and its analogs:
Key Observations:
- In contrast, the dioxino analog (two oxygens in a six-membered ring) may exhibit higher rigidity and stability .
- Substituent Effects: Chlorine in the pyrrolo derivative () adds electron-withdrawing character, which could modulate reactivity in cross-coupling reactions. The fluorine in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () may improve metabolic stability in drug candidates .
Q & A
Q. How are high-throughput screening (HTS) assays designed to evaluate furopyridine derivatives for kinase inhibition?
- Methodological Answer : HTS utilizes fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant kinases (e.g., EGFR or CDK2). Compound libraries are screened at 10 µM in 384-well plates, with Z’-factor ≥0.5 indicating robustness. Counter-screening against unrelated kinases (e.g., PKA) ensures selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
